molecular formula C21H25N3O2 B2678702 N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 946312-36-3

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No. B2678702
CAS RN: 946312-36-3
M. Wt: 351.45
InChI Key: YNRCOJWKYMHKBJ-UHFFFAOYSA-N
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Description

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(o-tolyl)oxalamide, also known as MT-45, is a synthetic opioid that has been gaining popularity in recent years. It was first synthesized in the 1960s, but its use as a recreational drug has only become widespread in the last decade.

Scientific Research Applications

Neurochemistry and Pharmacology

  • Dopamine Agonist Properties : A series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, including similar compounds to the one , has been synthesized and evaluated for dopamine-like activity. The study revealed that certain N-alkyl derivatives exhibit potent dopamine agonist properties, which could be beneficial for treating neurological disorders such as Parkinson's disease (Jacob et al., 1981).

  • Orexin Receptor Antagonism and Sleep Modulation : Research has shown that blocking orexin-1 receptors attenuates the sleep-promoting effects of orexin-2 receptor antagonism. This finding is part of ongoing research into the role of orexins in sleep regulation and the potential for therapeutic interventions in sleep disorders (Dugovic et al., 2009).

Organic Synthesis and Anticancer Research

  • Anticancer Agent Synthesis : Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized using a one-pot three-component method. Some of these compounds have shown moderate to high antitumor activities against various cancer cell lines, indicating potential applications as anticancer agents (Fang et al., 2016).

  • Synthesis of Tetrahydroquinoline Derivatives : The synthesis of tetrahydroquinoline antibiotics and the exploration of their biological activities against bacteria and fungi highlight the versatility of tetrahydroquinoline compounds in developing new antibiotics (Asolkar et al., 2004).

Physicochemical Evaluation

  • Ocular Hypotensive Action : Tetrahydroquinoline analogs have been synthesized and tested for their ocular hypotensive action, demonstrating the potential for developing new treatments for glaucoma (Pamulapati & Schoenwald, 2011).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-15-6-3-4-8-18(15)23-21(26)20(25)22-12-11-16-9-10-19-17(14-16)7-5-13-24(19)2/h3-4,6,8-10,14H,5,7,11-13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRCOJWKYMHKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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